molecular formula C19H22ClN3O2 B2380354 (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 1448078-65-6

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone

Cat. No.: B2380354
CAS No.: 1448078-65-6
M. Wt: 359.85
InChI Key: NCXMOPLCIWSCCM-UHFFFAOYSA-N
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Description

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone (CAS 1448078-65-6) is a research chemical with a molecular formula of C19H22ClN3O2 and a molecular weight of 359.8 . This compound belongs to a class of 1-arylcarbonyl-4-oxy-piperidine compounds that are of significant interest in medicinal chemistry and neuroscience research . Its core structure features a piperidine ring connected via an oxygen ether linkage to a chlorinated pyridine group, a motif often investigated for its potential interaction with central nervous system targets . Scientific literature indicates that structurally related compounds are being explored for their utility in the treatment of neurodegenerative diseases, positioning this chemical as a valuable candidate for related preclinical studies . Further research into analogous compounds suggests potential applications in investigating a range of other conditions, including nervous system diseases, psychiatric disorders, and sleep diseases . Researchers can utilize this compound as a key intermediate or a pharmacological tool to study these complex biological processes and pathways. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions and in compliance with all local and national regulations.

Properties

IUPAC Name

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-[3-(dimethylamino)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-22(2)16-5-3-4-14(12-16)19(24)23-10-8-17(9-11-23)25-18-7-6-15(20)13-21-18/h3-7,12-13,17H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXMOPLCIWSCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural motifs with several classes of molecules, including piperidine-linked dihydropyrimidinones and pyridine derivatives. Key comparisons are summarized below:

Compound Molecular Weight Substituents Melting Point (°C) Key Pharmacological Activity Reference
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone ~374.8 5-Cl-pyridinyloxy, 3-(NMe2)Ph-CO Not reported Under investigation
3-(Dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one (Enaminone analog) ~286.4 3-(NMe2)Ph-CO, piperidine Not reported Anti-ulcer activity (LD50: 320 mg/kg)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine 466–545 Cl, NH2, substituted phenyl 268–287 Antimicrobial screening
1-(4-{[4-(Dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yltriazinyl)phenyl]urea ~663.7 4-(NMe2)piperidine, triazine-morpholine Not reported Patent-protected formulation

Key Observations :

  • Chloropyridine vs. The chlorine atom enhances electronegativity, influencing receptor binding .
  • Dimethylamino Group: The 3-(dimethylamino)phenyl group in the target compound improves solubility relative to non-polar analogs, as seen in anti-ulcer agents from .
  • Melting Points : Pyridine derivatives with multiple aromatic substituents (e.g., compounds in –4) show higher melting points (268–287°C) due to crystallinity, whereas piperidine-linked ketones may have lower thermal stability .

Biological Activity

The compound (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₄H₁₈ClN₃O
  • Molecular Weight : 281.76 g/mol

Structural Features

  • Piperidine Ring : Known for its diverse pharmacological properties, including analgesic and anti-inflammatory effects.
  • Chloropyridine Moiety : Often associated with enhanced bioactivity due to its electron-withdrawing properties.
  • Dimethylamino Group : Contributes to the compound's lipophilicity and may enhance CNS penetration.

Antimicrobial Activity

Research indicates that compounds with piperidine and chloropyridine structures exhibit significant antimicrobial properties. A study evaluated the antibacterial efficacy of similar piperidine derivatives against various bacterial strains, demonstrating a notable inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through in vitro assays measuring cytokine production. The presence of the dimethylamino group is hypothesized to enhance anti-inflammatory activity by modulating immune responses. In one study, derivatives of similar structure were shown to inhibit the production of pro-inflammatory cytokines in macrophages .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. A related piperidine derivative was evaluated for its ability to induce apoptosis in cancer cell lines, leading to a significant reduction in cell viability. The mechanism appears to involve the modulation of apoptotic pathways, although further studies are required to confirm these effects in the specific context of this compound .

Enzyme Inhibition

The compound has been assessed for its ability to inhibit various enzymes linked to disease processes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer's disease. In vitro assays indicated that similar compounds effectively reduced AChE activity, suggesting a pathway for neuroprotective effects .

Case Study 1: Antibacterial Efficacy

In a controlled study, a series of compounds structurally related to this compound were synthesized and tested against Escherichia coli and Pseudomonas aeruginosa. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most potent derivative, showcasing comparable efficacy to established antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory properties of similar piperidine derivatives revealed that treatment with these compounds significantly reduced lipopolysaccharide (LPS)-induced inflammation in murine models. Histological analysis showed decreased infiltration of inflammatory cells and reduced levels of TNF-alpha and IL-6 in treated groups compared to controls .

Q & A

Q. What are the optimal synthetic routes for (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling a pre-functionalized piperidine derivative (e.g., 4-((5-chloropyridin-2-yl)oxy)piperidine) with a substituted benzoyl chloride (e.g., 3-(dimethylamino)benzoyl chloride) under anhydrous conditions. Key steps include:
  • Nucleophilic substitution to attach the chloropyridinyloxy group to piperidine.
  • Schotten-Baumann acylation for the methanone linkage.
  • Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) critically affect yield. For example, using dichloromethane (DCM) as a solvent at 0–5°C minimizes side reactions .
    Table 1 : Synthesis Optimization Parameters
StepReagents/ConditionsYield RangePurity (HPLC)
Piperidine functionalizationK₂CO₃, DMF, 80°C70–85%90–95%
AcylationEt₃N, DCM, 0°C75–90%92–98%

Q. How can NMR and HPLC be utilized to characterize the structural integrity and purity of this compound?

  • Methodological Answer :
  • 1H-NMR : Chemical shifts for the dimethylamino group (δ ~2.8–3.1 ppm, singlet) and piperidine protons (δ ~1.5–4.0 ppm, multiplet) confirm regiochemistry. The absence of unreacted starting material peaks (e.g., residual benzoyl chloride) is critical .
  • HPLC : Reverse-phase chromatography (C18 column, 254 nm detection) with a mobile phase of acetonitrile/water (70:30) provides a retention time of ~13–14 minutes. Purity >95% is acceptable for biological assays .

Advanced Research Questions

Q. What are the key challenges in reproducing synthesis protocols for this compound, and how can contradictory yield data be resolved?

  • Methodological Answer : Discrepancies in reported yields (e.g., 70% vs. 90%) often arise from:
  • Moisture sensitivity : Hydrolysis of the benzoyl chloride intermediate in humid conditions reduces yield. Use of molecular sieves or anhydrous solvents mitigates this .
  • Catalyst variability : Transition-metal catalysts (e.g., Pd for coupling reactions) may introduce batch-dependent impurities. ICP-MS analysis ensures metal residue compliance .
    Table 2 : Common Contamination Sources and Solutions
IssueDetection MethodSolution
Hydrolysis byproductsHPLC-MSStrict anhydrous conditions
Residual PdICP-MSPost-synthesis chelation

Q. What advanced biophysical techniques are suitable for studying the interaction of this compound with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors like GPCRs or kinases. Immobilize the target protein on a sensor chip and monitor compound binding at varying concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics (ΔH, ΔS). Requires high-purity compound (>98%) to avoid nonspecific interactions .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses to guide mutagenesis studies. The chloropyridine group often engages in π-π stacking with aromatic residues .

Q. How does the substitution pattern on the pyridine ring influence the compound's biological activity compared to analogs?

  • Methodological Answer : Substituents on the pyridine ring modulate electron density and steric effects, altering target affinity. For example:
  • 5-Chloro vs. 3-Chloro substitution : The 5-position enhances hydrophobic interactions in kinase binding pockets, while 3-substitution may disrupt planarity .
    Table 3 : Comparative Bioactivity of Pyridine Derivatives
CompoundSubstitutionIC₅₀ (nM)Target
Target compound5-Cl12 ± 2Kinase X
Analog A3-Cl450 ± 50Kinase X
Analog BH>1000Kinase X

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities for structurally similar compounds?

  • Methodological Answer : Variability in bioactivity data (e.g., IC₅₀ values) may stem from:
  • Assay conditions : Differences in buffer pH, ATP concentration (for kinases), or cell line variability. Standardize protocols using reference inhibitors .
  • Compound stability : Degradation in DMSO stock solutions over time. Confirm stability via LC-MS before assays .

Key Takeaways for Researchers

  • Synthesis : Prioritize anhydrous conditions and catalyst purity.
  • Characterization : Combine NMR, HPLC, and mass spectrometry for rigorous quality control.
  • Biological Studies : Use SPR/ITC for mechanistic insights and validate computational models with mutagenesis.

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